N,N-Dimethylacetamide-d9
Overview
Description
N,N-Dimethylacetamide-d9: is a deuterated analog of N,N-dimethylacetamide. It is a colorless, water-miscible liquid with high boiling point and is commonly used as a polar solvent in organic synthesis. The compound has an isotopic purity of 99 atom % deuterium, making it suitable for nuclear magnetic resonance (NMR) analyses .
Mechanism of Action
Target of Action
N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of N,N-Dimethylacetamide . It is primarily used as a polar solvent in chemical synthesis and as a solvent in nuclear magnetic resonance (NMR) analyses . The primary targets of DMAc-d9 are therefore the chemical reactions or compounds that it is used to dissolve or synthesize .
Mode of Action
As a solvent, DMAc-d9 interacts with its targets by dissolving them, thereby facilitating chemical reactions . In NMR analyses, it provides a deuterated environment that allows for the observation of non-deuterated analytes .
Biochemical Pathways
The specific biochemical pathways affected by DMAc-d9 would depend on the particular chemical reactions or compounds it is used with. As a solvent, it can be involved in a wide range of chemical reactions .
Pharmacokinetics
It has been suggested that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of DMAc-d9’s action is the successful dissolution of compounds or facilitation of chemical reactions in chemical synthesis, and the provision of a deuterated environment for NMR analyses .
Action Environment
The action, efficacy, and stability of DMAc-d9 can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Its stability and efficacy in NMR analyses can be influenced by factors such as the magnetic field strength and temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N,N-Dimethylacetamide-d9 are not well-studied. It’s parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. It is a strong polar aprotic solvent that is completely miscible with water, ether, acetone, ester and so on . It has high thermal stability, is difficult to hydrolyze, and is toxic .
Cellular Effects
Its parent compound, N,N-dimethylacetamide, is known to cause serious environmental pollution and harm to human health due to its typically high concentration in water, even after DMAC recovery . Some surveys have revealed that human DMAC exposure could lead to liver damage, skin irritation, headache, loss of appetite, and fatigue .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Its parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. The major degradation products of DMAC are ammonium and dimethylamine (DMA) .
Temporal Effects in Laboratory Settings
Its parent compound, N,N-dimethylacetamide, is known to cause severe membrane fouling during the short-term operation of the membrane bioreactor as the membrane flux decreased from 11.52 to 5.28 L (m2 h) −1 .
Dosage Effects in Animal Models
Its parent compound, N,N-dimethylacetamide, is known to cause serious environmental pollution and harm to human health due to its typically high concentration in water, even after DMAC recovery .
Metabolic Pathways
The metabolic pathways of this compound are not well-understood. Its parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. The major degradation products of DMAC are ammonium and dimethylamine (DMA) .
Transport and Distribution
Its parent compound, N,N-dimethylacetamide, is known to cause serious environmental pollution and harm to human health due to its typically high concentration in water, even after DMAC recovery .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Its parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. The major degradation products of DMAC are ammonium and dimethylamine (DMA) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine. An aqueous solution of dimethylamine is heated to vaporize the gas, which is then introduced into acetic anhydride at room temperature for acylation. The reaction is exothermic, and the acylation endpoint is reached when the reaction temperature no longer rises (170°C).
Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation. The reaction is exothermic and continuous.
Industrial Production Methods: Industrial production of N,N-dimethylacetamide-d9 follows similar synthetic routes but on a larger scale, ensuring high purity and yield through multistage distillation and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylacetamide-d9 can undergo oxidation to form formaldehyde-related derivatives.
Hydrolysis: In the presence of acids, the acyl-N bond of this compound can be hydrolyzed to form acetic acid and dimethylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Formaldehyde-related derivatives.
Hydrolysis: Acetic acid and dimethylamine.
Scientific Research Applications
Chemistry:
- Used as a polar solvent in organic synthesis and NMR analyses .
- Facilitates chemical reactions and drug formulations in pre-clinical drug development .
Biology and Medicine:
- Employed in the pharmaceutical industry for the synthesis of medicinal compounds, including antibiotics like ceftolozane .
Industry:
Comparison with Similar Compounds
N,N-Dimethylformamide-d7: Another deuterated solvent used in NMR analyses.
Dimethyl sulfoxide-d6: A deuterated solvent with similar applications in NMR and organic synthesis.
Uniqueness:
Properties
IUPAC Name |
2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628367 | |
Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16727-10-9, 116057-81-9 | |
Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylacetamid-d9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 116057-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a need to synthesize deuterated solvents like N,N-Dimethylacetamide-d9 (DMAc-d9)?
A1: Deuterated solvents like DMAc-d9 play a crucial role in cellulose research. These solvents, including DMAc-d9, find application in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy []. The deuterium within these solvents minimizes solvent interference in NMR spectra, enabling clearer observation and analysis of cellulose and its derivatives. []
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